XIAP BIR3 Binding Affinity vs. Native Caspase-9 Linker
In a direct head-to-head comparison using Isothermal Titration Calorimetry (ITC) with the BIR3 domain of XIAP, the H-Avpiaqk-OH peptide (AVPIAQK) exhibited a dissociation constant (Kd) of 0.308 µM (308 nM), demonstrating high-affinity binding [1]. In stark contrast, the native binding partner, a caspase-9 linker peptide (sequence SPGSNPE), showed a Kd greater than 138 µM under identical conditions, indicating virtually no measurable affinity [1]. This represents a >448-fold increase in binding strength for the Smac-N7 peptide over the natural endogenous ligand.
| Evidence Dimension | Binding Affinity (Kd) to XIAP BIR3 |
|---|---|
| Target Compound Data | 308 nM |
| Comparator Or Baseline | Caspase-9 Linker Peptide (SPGSNPE) Kd >138,000 nM (>138 µM) |
| Quantified Difference | >448-fold higher affinity for H-Avpiaqk-OH |
| Conditions | Isothermal Titration Calorimetry (ITC); [Ligand] = 2 mM; [Protein] = 110 µM [1] |
Why This Matters
This data confirms that H-Avpiaqk-OH is not merely a mimic but a high-affinity antagonist of XIAP, making it a far more potent and reliable tool for disrupting IAP-caspase interactions in vitro compared to peptides derived from the natural interaction motif.
- [1] Wist, A. D., Gu, L., Riedl, S. J., & Shi, Y. (2007). Thermodynamic and structural analysis of the XIAP BIR3 domain with Smac and caspase-9 linker peptides. (Table 1). Journal of Molecular Biology, 372(4), 1003-1015. View Source
